Idraparinux sodium is classified as an anticoagulant and is chemically categorized as a fully O-sulfated, O-methylated pentasaccharide. Its structural properties are similar to those of fondaparinux but with modifications that enhance its pharmacokinetic profile . The compound's chemical formula is with a molar mass of approximately 1727.14 g/mol .
The synthesis of idraparinux sodium has been approached through various methodologies, reflecting advancements in synthetic organic chemistry. Notably, a modular one-pot synthesis has been reported that utilizes glycosyl phosphates with protective groups to facilitate the assembly of the pentasaccharide structure .
Key steps in the synthesis include:
Idraparinux sodium consists of a pentasaccharide backbone characterized by specific stereochemistry and sulfation patterns that are crucial for its anticoagulant activity. The molecular structure can be represented as follows:
The structure features multiple sulfate groups that enhance its interaction with antithrombin III, thereby amplifying its anticoagulant effect .
Idraparinux sodium undergoes several chemical reactions during its synthesis and modification:
The mechanism by which idraparinux sodium exerts its anticoagulant effect involves selective inhibition of coagulation factor Xa. By binding to antithrombin III, it enhances the natural inhibitory pathways within the coagulation cascade, leading to reduced thrombin generation. This process is crucial in preventing thrombus formation in clinical settings .
Idraparinux sodium exhibits several notable physical and chemical properties:
Relevant data includes:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3